(5-Bromo-1-benzofuran-2-yl)methanol
Overview
Description
(5-Bromo-1-benzofuran-2-yl)methanol is an organic compound characterized by a benzofuran ring substituted with a bromine atom at the 5-position and a hydroxymethyl group at the 2-position
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Mode of Action
It’s known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been shown to inhibit the growth of cancer cells .
Biochemical Pathways
Benzofuran compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .
Result of Action
Benzofuran compounds have been shown to exhibit significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Analysis
Biochemical Properties
(5-Bromo-1-benzofuran-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind strongly to the serotonin receptor 5-HT2A in vitro . This interaction suggests that this compound may influence neurotransmission and other serotonin-mediated processes. Additionally, it may interact with other receptors and enzymes, contributing to its diverse biological activities.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the serotonin receptor 5-HT2A can affect cell signaling pathways related to mood regulation, cognition, and perception . Furthermore, this compound may impact gene expression by altering the transcriptional activity of specific genes, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the serotonin receptor 5-HT2A, which leads to the modulation of downstream signaling pathways . This binding interaction can result in the inhibition or activation of specific enzymes, thereby affecting various biochemical processes. Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating neurotransmission and enhancing cognitive function. At high doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and therapeutic potential. For instance, its ability to cross the blood-brain barrier and reach the central nervous system is crucial for its effects on neurotransmission.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of this compound can affect its activity and function, as it may interact with different biomolecules in various subcellular environments. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-benzofuran-2-yl)methanol typically involves the bromination of benzofuran followed by a hydroxymethylation reaction. One common method includes:
Bromination: Benzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Hydroxymethylation: The brominated benzofuran is then reacted with formaldehyde in the presence of a base like sodium hydroxide to form the hydroxymethyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination.
Automated Hydroxymethylation: Employing automated systems to control the hydroxymethylation reaction, ensuring consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (5-Bromo-1-benzofuran-2-yl)methanal.
Reduction: The compound can be reduced to (5-Bromo-1-benzofuran-2-yl)methane.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of appropriate electrophiles.
Major Products:
Oxidation: (5-Bromo-1-benzofuran-2-yl)methanal.
Reduction: (5-Bromo-1-benzofuran-2-yl)methane.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
(5-Bromo-1-benzofuran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(5-Chloro-1-benzofuran-2-yl)methanol: Similar structure with a chlorine atom instead of bromine.
(5-Fluoro-1-benzofuran-2-yl)methanol: Contains a fluorine atom at the 5-position.
(5-Iodo-1-benzofuran-2-yl)methanol: Features an iodine atom at the 5-position.
Uniqueness: (5-Bromo-1-benzofuran-2-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance its efficacy in certain applications.
Properties
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYWIDBNICYLBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383757 | |
Record name | (5-bromo-1-benzofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38220-77-8 | |
Record name | (5-bromo-1-benzofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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